molecular formula C23H17N3O2 B2772976 N-[cyano(2-methoxyphenyl)methyl]benzo[f]quinoline-5-carboxamide CAS No. 1808832-47-4

N-[cyano(2-methoxyphenyl)methyl]benzo[f]quinoline-5-carboxamide

Cat. No.: B2772976
CAS No.: 1808832-47-4
M. Wt: 367.408
InChI Key: YSZMRJAKBFNCRQ-UHFFFAOYSA-N
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Description

N-[cyano(2-methoxyphenyl)methyl]benzo[f]quinoline-5-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[cyano(2-methoxyphenyl)methyl]benzo[f]quinoline-5-carboxamide typically involves multi-step organic reactions. One common method involves the initial formation of the benzo[f]quinoline core, followed by the introduction of the cyano and methoxyphenyl groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[cyano(2-methoxyphenyl)methyl]benzo[f]quinoline-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

N-[cyano(2-methoxyphenyl)methyl]benzo[f]quinoline-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-[cyano(2-methoxyphenyl)methyl]benzo[f]quinoline-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with similar biological activities.

    Isoquinoline: Another nitrogen-containing heterocycle with diverse applications.

    Quinazoline: Known for its anticancer properties and used in drug development.

Uniqueness

N-[cyano(2-methoxyphenyl)methyl]benzo[f]quinoline-5-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its cyano and methoxyphenyl groups enhance its potential as a versatile compound in various scientific fields.

Properties

IUPAC Name

N-[cyano-(2-methoxyphenyl)methyl]benzo[f]quinoline-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O2/c1-28-21-11-5-4-9-18(21)20(14-24)26-23(27)19-13-15-7-2-3-8-16(15)17-10-6-12-25-22(17)19/h2-13,20H,1H3,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSZMRJAKBFNCRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(C#N)NC(=O)C2=CC3=CC=CC=C3C4=C2N=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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